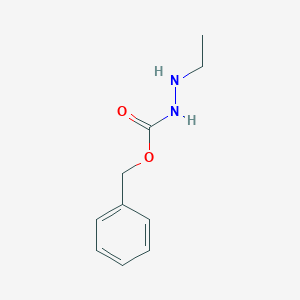

N'-Ethyl-hydrazinecarboxylic acid benzyl ester

Description

N'-Ethyl-hydrazinecarboxylic acid benzyl ester (CAS: 4114-31-2), with the molecular formula C₃H₈N₂O₂ and molecular weight 104.1078 g/mol, is a hydrazine derivative characterized by a benzyl ester group and an ethyl substituent on the hydrazine nitrogen. Its IUPAC name is ethyl (benzyloxycarbonyl)hydrazinecarboxylate, and it is structurally defined by the InChIKey VYSYZMNJHYOXGN-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of hydrazides and heterocyclic derivatives. Its reactivity is influenced by the ester group, which is prone to hydrolysis under specific conditions, and the hydrazine moiety, which participates in condensation and cyclization reactions.

Properties

IUPAC Name |

benzyl N-(ethylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-11-12-10(13)14-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXNNBWRJCOVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Ethylhydrazinecarboxylic acid benzyl ester typically involves the esterification of hydrazinecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent. One common method is the use of a benzyne-mediated esterification, where benzyne acts as a reactive intermediate to facilitate the nucleophilic addition of carboxylic acid to benzyl alcohol . This reaction can be carried out under mild conditions, often at room temperature, and yields the desired ester product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of N’-Ethylhydrazinecarboxylic acid benzyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the esterification process . Additionally, the reaction can be scaled up by employing solvent-free conditions or using environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-Ethylhydrazinecarboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the hydrazine group under basic or acidic conditions.

Major Products Formed

Oxidation: Hydrazones, azines

Reduction: Alcohols, amines

Substitution: Various hydrazide derivatives

Scientific Research Applications

N’-Ethylhydrazinecarboxylic acid benzyl ester has diverse applications in scientific research:

Organic Synthesis: The benzyloxycarbonyl (Cbz) group is a common protecting group in organic chemistry, used to temporarily mask the reactivity of the hydrazine group.

Medicinal Chemistry: Hydrazide derivatives have been explored for their potential medicinal properties, including anti-microbial and anti-cancer activities.

Nanomaterials: The compound can be used in the synthesis of nanomaterials for various applications, such as drug delivery and imaging.

Mechanism of Action

The mechanism of action of N’-Ethylhydrazinecarboxylic acid benzyl ester involves its interaction with molecular targets through its hydrazine functional group. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzyloxycarbonyl group can also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzoyl Hydrazide Derivatives

Compounds such as N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide (12) () share a hydrazide backbone but differ in substituents. Key comparisons:

Key Differences :

- The benzyl ester in the target compound enhances lipophilicity compared to the polar hydroxy and benzoyl groups in compound 12 .

Benzylidene Hydrazides

(E)-N'-Benzylidene-benzohydrazide analogues () feature a Schiff base (C=N) linkage instead of an ester. For example, (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide () shows:

- Structural Flexibility : The imine group enables conjugation with aromatic systems, altering electronic properties.

- Biological Activity: Benzylidene hydrazides are noted for antimicrobial and anticancer activities, whereas the target compound’s ester group may limit such bioactivity due to rapid metabolic hydrolysis .

Ester-Containing Analogues

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester ()

- Synthetic Applications : Used in cycloaddition reactions, whereas the target compound is more suited for hydrazide derivatization .

4-(2-Hydroxyethyl)-piperazine-1-carboxylic Acid Benzyl Ester ()

- Heterocyclic vs. Hydrazine Core : The piperazine ring enhances water solubility and bioavailability, unlike the hydrazine moiety, which may confer redox activity.

- Pharmacological Potential: Piperazine derivatives are common in drug design (e.g., antipsychotics), whereas hydrazine esters are often intermediates .

Substituent Effects on Stability and Reactivity

- pH Sensitivity : Benzyl esters (including the target compound) are stable under acidic conditions but hydrolyze in neutral/basic environments. and highlight that ester bond formation is optimal at pH 4, while neutral conditions favor protein adducts over esterification .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-ethylbenzoyl in compound 12 ) reduce hydrazide nucleophilicity compared to the electron-donating benzyl ester in the target compound.

Data Tables

Table 1: Spectral and Physical Properties of Selected Compounds

Biological Activity

N'-Ethyl-hydrazinecarboxylic acid benzyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with benzyl bromide or a similar benzyl halide. The reaction conditions often include solvents like acetone or DMF, and bases such as potassium carbonate to facilitate the nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazinecarboxylic acids possess significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties in vitro. In particular, compounds related to hydrazine derivatives have shown potential in inhibiting nitric oxide production in RAW 264.7 macrophages, a model for studying inflammation .

- Anticancer Properties : Preliminary studies suggest that certain hydrazine derivatives can inhibit cancer cell proliferation. For example, modifications to the hydrazine structure have been linked to increased cytotoxicity against various cancer cell lines .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various hydrazine derivatives, including this compound. The results indicated a significant inhibition zone against E. coli, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Anti-inflammatory Study : In a controlled experiment assessing the anti-inflammatory effects, this compound was tested on LPS-induced RAW 264.7 cells. The compound exhibited an IC50 value of 25 µM, indicating moderate inhibition of nitric oxide production compared to controls .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using A2780 ovarian cancer cells. The compound showed an EC50 value of 15 µM, demonstrating its potential as an anticancer agent when compared to standard chemotherapeutics .

Data Table

| Biological Activity | Tested Compound | IC50/EC50 Value | Target Cell/Organism |

|---|---|---|---|

| Antibacterial | This compound | 32 µg/mL | E. coli |

| Anti-inflammatory | This compound | 25 µM | RAW 264.7 cells |

| Anticancer | This compound | 15 µM | A2780 ovarian cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.